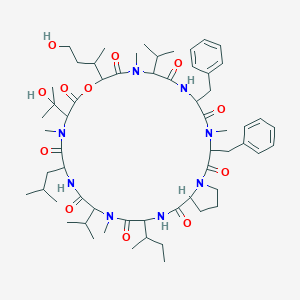![molecular formula C21H21N5O2S B234023 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
Studies have shown that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide exhibits low toxicity in animal models. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. In cancer cells, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide induces apoptosis and inhibits cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide in lab experiments is its potential as an anti-inflammatory and anticancer agent. Additionally, this compound exhibits low toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action.
Direcciones Futuras
For N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide include further investigation of its mechanism of action. Additionally, this compound could be studied for its potential as a therapeutic agent in other disease models, such as autoimmune diseases. Further studies could also investigate the potential for N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide to be used in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits anti-inflammatory and anticancer effects in animal models and exhibits low toxicity. Further investigation is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide has been achieved using various methods. One such method involves the reaction of 3-ethyl-1,2,4-triazol-5-thiol with 4-bromomethylbenzyl chloride to form 4-(3-ethyl-1,2,4-triazol-5-ylthio)benzyl chloride. This intermediate is then reacted with 2-(2-methylphenoxy)acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide has been studied for its potential therapeutic applications. One area of research is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory effects in animal models of inflammation. Additionally, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against cancer cells.
Propiedades
Nombre del producto |
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C21H21N5O2S |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-3-18-23-24-21-26(18)25-20(29-21)16-10-8-15(9-11-16)12-22-19(27)13-28-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,22,27) |
Clave InChI |
NNMBCDFDONWVRD-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4C |
SMILES canónico |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)



![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)